molecular formula C16H12N2O B372631 3,6-Diphenylpyridazin-4-ol

3,6-Diphenylpyridazin-4-ol

Cat. No.: B372631
M. Wt: 248.28g/mol
InChI Key: BFLOXPSIFJBJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diphenylpyridazin-4-ol is a pyridazine derivative characterized by phenyl substituents at the 3- and 6-positions and a hydroxyl group at the 4-position. Pyridazine derivatives are often explored for their biological activity, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28g/mol

IUPAC Name

3,6-diphenyl-1H-pyridazin-4-one

InChI

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-18-16(15)13-9-5-2-6-10-13/h1-11H,(H,17,19)

InChI Key

BFLOXPSIFJBJLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=NN2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=NN2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs of pyridazin-ol derivatives identified in the provided evidence, emphasizing substituent effects and commercial availability.

Table 1: Structural and Commercial Comparison of Pyridazin-ol Derivatives

Compound Name Molecular Formula Substituents (Position) Suppliers Key Features (Inferred)
3,6-Diphenylpyridazin-4-ol C₁₆H₁₂N₂O Phenyl (3,6), -OH (4) N/A High aromaticity; limited solubility
6-(4-Morpholin-4-ylphenyl)pyridazin-3-ol C₁₅H₁₆N₃O₂ Morpholinylphenyl (6), -OH (3) 3 Enhanced solubility (morpholine group)
6-(4-Methylpiperidin-1-yl)pyridin-3-amine C₁₁H₁₇N₃ Methylpiperidinyl (6), -NH₂ (3) 1 Basic amine functionality

Key Observations:

Substituent Effects: this compound lacks polar groups beyond the hydroxyl, likely resulting in low aqueous solubility compared to morpholine- or piperidine-containing analogs. The methylpiperidine substituent in 6-(4-Methylpiperidin-1-yl)pyridin-3-amine adds basicity, which could enhance binding to biological targets like ion channels or receptors .

Commercial Availability: 6-(4-Morpholin-4-ylphenyl)pyridazin-3-ol is listed with three suppliers, indicating broader industrial or research interest, possibly due to its solubility advantages .

Structural Diversity :

  • The spiro[indene-1,2'-pyrrolidine] derivative (e.g., 6-(4-morpholinyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine], 2 suppliers ) represents a structurally distinct class with a constrained bicyclic system. Such spiro compounds are often studied for their conformational rigidity and selectivity in drug design.

Research Implications and Limitations

  • Gaps in Data : The provided evidence lacks direct experimental comparisons (e.g., binding affinity, thermal stability) between this compound and its analogs. Further studies are required to validate hypotheses about solubility, reactivity, or bioactivity.
  • Synthetic Challenges : The absence of this compound in supplier lists may reflect synthetic difficulties, such as steric hindrance from the two phenyl groups or instability of the hydroxyl group under standard conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.